molecular formula C7H10N2O2 B12804795 Ethyl 4-methyl-1h-imidazole-1-carboxylate CAS No. 6338-46-1

Ethyl 4-methyl-1h-imidazole-1-carboxylate

Cat. No.: B12804795
CAS No.: 6338-46-1
M. Wt: 154.17 g/mol
InChI Key: NXDWDEXVTBLVIJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1h-imidazole-1-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl ester group attached to the imidazole ring, which is substituted with a methyl group at the fourth position. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1h-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild and tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate. This method allows for the efficient synthesis of highly substituted imidazole derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1h-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl group at the fourth position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, reduced alcohol derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Ethyl 4-methyl-1h-imidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1h-imidazole-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then interact with specific targets in biological systems .

Comparison with Similar Compounds

Ethyl 4-methyl-1h-imidazole-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

CAS No.

6338-46-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl 4-methylimidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)9-4-6(2)8-5-9/h4-5H,3H2,1-2H3

InChI Key

NXDWDEXVTBLVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(N=C1)C

Origin of Product

United States

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